Potassium benzohydroxamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

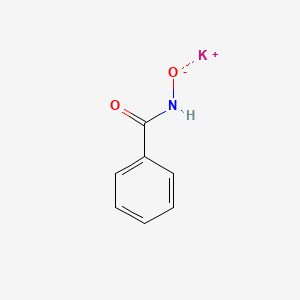

Potassium benzohydroxamate is an organic compound with the chemical formula C7H6KNO2 It is the potassium salt of benzohydroxamic acid and is known for its ability to form complexes with various metal ions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium benzohydroxamate can be synthesized through the reaction of benzohydroxamic acid with potassium hydroxide. The process involves the following steps :

Preparation of Benzohydroxamic Acid: Benzohydroxamic acid is prepared by reacting ethyl benzoate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Formation of this compound: The benzohydroxamic acid is then neutralized with potassium hydroxide to form this compound. The reaction is typically carried out in a methanol solution at a controlled temperature to ensure complete precipitation of potassium chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Hydrolysis

Potassium benzohydroxamate can undergo hydrolysis in acidic conditions to regenerate benzohydroxamic acid . For instance, adding this compound to acetic acid results in the formation of a clear solution of benzohydroxamic acid.

Use as a Collector in Mineral Flotation

Overview of Flotation

Flotation is a process to separate minerals from gangue .

Role of Benzohydroxamic Acid (BHA)

Benzohydroxamic acid (BHA) is a collector, a chemical that enhances the flotation recoveries of sulfide minerals . BHA has a polar functional group (hydroxamic acid) that consists of an oxygen and a nitrogen atom . The dissociation equilibrium constant, pKa, of BHA (pKBHA) is between 8 and 9, meaning that at lower pH values, it is predominantly in neutral form. At higher pHs, it is mainly in the form of benzohydroxamate anion (deprotonated form), which exists predominantly in two forms in approximately equal concentrations .

Interaction with Minerals

The interactions of the benzohydroxamic acid (BHA) collector with three pure minerals: galena, chalcopyrite, and quartz have been investigated . Conditioning of galena surface with BHA resulted in a more negative surface, and the effect was more substantial at pH 8-10, indicating stronger adsorption at this pH range .

Complex Formation with Metal Ions

Benzohydroxamic acid, and by extension this compound, can form complexes with various metal ions, influencing their behavior in aqueous solutions .

4.1. Lead(II) Coordination Compounds

Benzohydroxamic acid (BHA) can coordinate with Lead(II) ions (Pb2+) to form complexes in aqueous solutions . The coordination behavior and configurations of these complexes have been studied using experimental and computational methods .

Stoichiometry and Formation

UV-Vis tests support a stoichiometry of Pb(II):BHA between 1:1 to 1:2, indicating the formation of Pb(BHA)+ and Pb(BHA)2 complexes . The stability constants for the Pb–BHA complexes are 9.14 ± 0.05 ((Pb)(BHA)+) and 12.63 ± 0.01 ((Pb)(BHA)2) .

Reaction Mechanism

The potential reaction mechanisms are described as follows :

Pb2++BHA−→Pb BHA +

Equation (2) is ideal for interpreting the formation of Pb(BHA)+ complex, when a small quantity of BHA− solution is used as a guest specie, and Equation (3) is ideal for interpreting the formation of Pb(BHA)2, when Pb(II) solution is used as a guest specie .

4.2. Vanadium(V) Oxo Complexes

This compound is used in the synthesis of benzohydroxamate-coordinated Vanadium(V) oxo complexes with aroylhydrazone ligands .

4.3. Inhibition of Enzymes

The complex of vanadate and benzohydroxamic acid can inhibit enzymes such as chymotrypsin .

Reactivity as a Nucleophile

The benzohydroxamate anion is a nucleophile, participating in reactions such as palladium-catalyzed cross-coupling reactions .

Other Reactions

Aplicaciones Científicas De Investigación

Potassium benzohydroxamate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which potassium benzohydroxamate exerts its effects is primarily through its ability to chelate metal ions. The benzohydroxamate anion forms stable bidentate complexes with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites . This chelation disrupts the normal function of the enzymes, leading to their inhibition.

Comparación Con Compuestos Similares

Similar Compounds

Benzohydroxamic Acid: The parent compound of potassium benzohydroxamate, it shares similar properties but lacks the potassium ion.

N-Methyl Benzohydroxamate: A derivative with a methyl group attached to the nitrogen, it has different reactivity and applications.

4-Chlorobenzohydroxamate: A chlorinated derivative that forms more stable complexes with certain metal ions.

Uniqueness

This compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where metal ion chelation is required, such as in the development of enzyme inhibitors and metal-based drugs .

Propiedades

Número CAS |

32685-16-8 |

|---|---|

Fórmula molecular |

C7H7KNO2 |

Peso molecular |

176.23 g/mol |

Nombre IUPAC |

potassium;N-oxidobenzamide |

InChI |

InChI=1S/C7H7NO2.K/c9-7(8-10)6-4-2-1-3-5-6;/h1-5,10H,(H,8,9); |

Clave InChI |

PUSCQQKPEYGPTB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N[O-].[K+] |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NO.[K] |

Key on ui other cas no. |

32685-16-8 |

Números CAS relacionados |

495-18-1 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination mode of benzohydroxamate with metal centers, and what kind of geometry does it lead to?

A1: Benzohydroxamate typically acts as a bidentate ligand, coordinating to metal centers through its two oxygen atoms (the carbonyl oxygen and the oxygen of the hydroxyl group) []. This bidentate coordination mode often results in the formation of five-coordinate metal complexes with a distorted square pyramidal or trigonal bipyramidal geometry [].

Q2: Can you provide an example of how potassium benzohydroxamate is used in the synthesis of heterocyclic compounds?

A2: this compound reacts with dibromoalkanes, acting as a nucleophile, to yield cyclic hydroxamates. For example, the reaction with 1,4-dibromobutane yields 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine []. The reaction with 1,3-dibromobutane produces a mixture of regioisomers, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine [].

Q3: How does the structure of cyclic hydroxamates, like those synthesized from this compound, influence their conformation?

A3: The conformation of cyclic hydroxamates derived from this compound is influenced by the ring size and substituent positions. For instance, 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine, a six-membered cyclic hydroxamate, adopts a conformation where the oxazine and carbonyl oxygen atoms are trans to each other in its crystal structure []. In contrast, the five-membered cyclic hydroxamates, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine, primarily exist in the s-trans conformation as determined by 1H and 13C NMR spectroscopy [].

Q4: How does this compound interact with aryltellurium(IV) chlorides?

A4: this compound reacts with aryltellurium(IV) trichlorides (RTeCl3) and diaryltellurium(IV) dichlorides (R2TeCl2) to form complexes of the type RTeCl2.BHA and R2TeCl.BHA, respectively (where R represents various aryl groups and BHA stands for benzohydroxamate) []. This reaction suggests that the benzohydroxamate anion acts as a ligand, replacing one chloride ion in the aryltellurium(IV) chloride complex.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.